Reineckate

描述

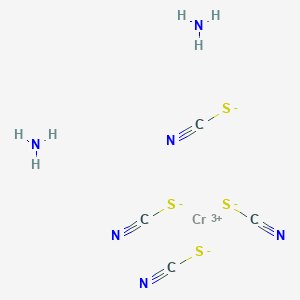

Reineckate, also known as ammonium tetrathiocyanatodiamminechromate (III), is an inorganic compound with the formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. It is a dark-red crystalline compound that is soluble in boiling water, acetone, and ethanol. This compound is classified as a metal isothiocyanate complex and has been widely used in various chemical applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions: Reineckate is prepared by treating molten ammonium thiocyanate with ammonium dichromate. The reaction typically occurs at a temperature range of 145–150°C. The resulting product is then crystallized from the solution to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the desired crystalline form .

化学反应分析

Types of Reactions: Reineckate undergoes various chemical reactions, including:

Precipitation Reactions: It reacts with primary and secondary amines to form crystalline precipitates.

Complex Formation: It forms complexes with various organic bases, including amino acids and alkaloids.

Common Reagents and Conditions:

Amines: this compound reacts with amines under aqueous conditions to form precipitates.

Mercury Compounds: It reacts with mercury compounds, resulting in a red color or red precipitate.

Major Products Formed:

Ammonium Salts: The reaction with amines results in the formation of ammonium salts.

Complexes: The formation of complexes with organic bases leads to the creation of various crystalline compounds.

科学研究应用

Spectrophotometric Analysis

One of the primary applications of ammonium reineckate is in spectrophotometric methods for quantifying compounds. A notable study modified the traditional Reinecke’s salt method to enhance the analysis of choline chloride in feed additives. The modified method utilized ammonium this compound as a standard calibration reagent, demonstrating high selectivity and linearity (r² = 0.9995) across a concentration range from 0 to 1200 mg L⁻¹. The method showed excellent repeatability (RSD values of 0.30% and 0.50%) and recovery rates between 97.67% and 105.39%, making it suitable for analyzing low choline content in samples .

Ion-Pair Complex Formation

Ammonium this compound is instrumental in forming ion-pair complexes with various pharmaceutical compounds, facilitating their analysis through different methods such as atomic absorption spectrometry and colorimetry. For instance, a study demonstrated the formation of a pink precipitate when metoclopramide hydrochloride was mixed with ammonium this compound, which was then analyzed spectrophotometrically at 357.9 nm. This approach provided recoveries exceeding 99%, indicating its reliability for pharmaceutical analysis .

Conductometric Analysis

Conductometric methods employing ammonium this compound have been developed for analyzing antibiotics like norfloxacin and ciprofloxacin. These methods involve the reaction of ammonium this compound with the target drugs to form stable precipitates that can be measured conductometrically or colorimetrically at nm. The results demonstrated high recoveries (around 99%) and low relative standard deviations, underscoring the effectiveness of these methods in pharmaceutical applications .

Case Study: Choline Quantification in Feed Additives

- Objective : To develop a reliable method for quantifying choline chloride using ammonium this compound.

- Method : Modified spectrophotometric analysis.

- Results : Achieved a linearity coefficient of , with recovery rates between 97.67% and 105.39% across various concentrations.

- : The method is effective for analyzing choline in complex feed matrices, addressing issues related to purity and volatility in traditional methods .

Case Study: Antibiotic Analysis

- Objective : To determine concentrations of norfloxacin using gravimetric and spectrophotometric methods involving ammonium this compound.

- Method : Ion-association complex formation followed by spectrophotometric measurement.

- Results : High recovery rates (>99%) were observed, confirming the method's reliability for pharmaceutical formulations.

- : This approach provides a rapid and accurate alternative for antibiotic quantification in quality control settings .

Data Summary Table

作用机制

The mechanism of action of Reineckate involves the formation of complexes with nitrogenous bases. The chromium atom in this compound is surrounded by six nitrogen atoms in an octahedral geometry, which allows it to interact with various organic compounds. The formation of these complexes leads to the precipitation of the target compounds, facilitating their isolation and identification .

相似化合物的比较

Ammonium Hexachlorocobaltate (III): Similar to Reineckate, this compound forms complexes with organic bases.

Potassium Tetracyanonickelate (II): Another metal isothiocyanate complex that forms crystalline precipitates with amines.

Uniqueness: this compound is unique due to its ability to form stable complexes with a wide range of organic bases, including amino acids and alkaloids. Its dark-red crystalline form and solubility in various solvents also distinguish it from other similar compounds .

生物活性

Reineckate, particularly in the form of ammonium this compound, is a compound that has garnered interest due to its various biological activities. This article explores the antimicrobial properties, pharmacological applications, and analytical methods associated with this compound, supported by case studies and research findings.

1. Antimicrobial Activity

Overview

this compound has been studied for its antimicrobial properties against various pathogens. A notable study evaluated the antimicrobial activity of several plant extracts, including those containing this compound, against common infectious microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Case Study: Antimicrobial Efficacy

In a controlled experiment, plant extracts were tested using the agar well diffusion method. The results indicated significant inhibition zones for certain extracts, suggesting potential therapeutic applications. For instance, the minimal inhibitory concentration (MIC) was determined for effective extracts, highlighting their potential use in treating infections caused by resistant strains of bacteria.

| Microorganism | Extract Concentration (μg/ml) | Inhibition Zone Diameter (mm) | MIC (μg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 25 | 15 | 12.5 |

| Escherichia coli | 25 | 18 | 6.3 |

| Candida albicans | 25 | 10 | 25 |

2. Pharmacological Applications

Pharmacokinetics and Toxicology

Research has indicated that this compound may influence various pharmacokinetic parameters when used in formulations with other compounds. For instance, studies have shown that it can modify absorption rates and bioavailability of certain drugs when used as a complexing agent.

Toxicological Studies

Investigations into the toxicological effects of this compound have revealed that while it exhibits beneficial properties in low concentrations, higher doses can lead to cytotoxic effects on human peripheral blood mononuclear cells (PBMCs). This highlights the importance of dosage regulation in therapeutic applications.

3. Analytical Methods

Spectrophotometric Analysis

A modified Reinecke's salt spectrophotometric method has been developed for quantifying choline content in biological samples. This method utilizes ammonium this compound as a standard calibration reagent and demonstrates high precision and recovery rates.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 2.83 mg L⁻¹ |

| Limit of Quantification (LOQ) | 9.42 mg L⁻¹ |

| Recovery Rate | 97.67 ± 2.34% to 105.39 ± 6.27% |

4. Conclusion

The biological activity of this compound is multifaceted, showing promise in antimicrobial applications and influencing pharmacokinetics when used in drug formulations. However, careful consideration of its toxicological profile is essential for safe therapeutic use. Future research should focus on elucidating the mechanisms behind its biological activities and optimizing its use in clinical settings.

属性

IUPAC Name |

azane;chromium(3+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.2H3N/c4*2-1-3;;;/h4*3H;;2*1H3/q;;;;+3;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFAPTXAJGBEMW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].N.N.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CrN6S4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-16-5 (ammonium salt), 19441-09-9 (ammonium salt.hydrate), 22708-05-0 (barium(2+) salt) | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16248-93-4 | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。